molecular formula C20H20ClN3O2S B2790647 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-17-7

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

货号 B2790647
CAS 编号: 689767-17-7
分子量: 401.91
InChI 键: UARBMZRASHLUCU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, also known as Erlotinib, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) pathway. It was first approved by the FDA in 2004 for the treatment of non-small cell lung cancer (NSCLC) and has since been used in the treatment of other cancers.

作用机制

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one works by binding to the intracellular domain of the EGFR, which inhibits the downstream signaling pathways that promote cell growth and proliferation. This results in the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on the EGFR pathway, this compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to induce autophagy (the breakdown of cellular components). These effects contribute to the overall anticancer activity of this compound.

实验室实验的优点和局限性

One of the advantages of 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its specificity for the EGFR pathway, which allows for targeted inhibition of cancer cell growth. However, one limitation of this compound is its potential for resistance development, which can limit its long-term efficacy in the treatment of cancer.

未来方向

For research on 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one include the development of combination therapies that target multiple pathways involved in cancer cell growth and the identification of biomarkers that can predict response to this compound treatment. Additionally, the development of new formulations of this compound that can enhance its bioavailability and reduce the potential for resistance development is an area of active research.

合成方法

The synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one involves a multi-step process that includes the reaction of 4-chloroaniline with 2-bromoethylamine to form 2-(4-chlorophenyl)ethylamine. This is followed by the reaction of the resulting amine with 4-chloro-6,7-dimethoxyquinazoline to form 3-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxyquinazoline. The final step involves the reaction of the quinazoline with thioacetic acid to form this compound.

科学研究应用

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied in scientific research for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the EGFR pathway, which is often overexpressed in cancer cells. In addition to NSCLC, this compound has also been studied for its efficacy in the treatment of other cancers such as pancreatic cancer, breast cancer, and head and neck cancer.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the quinazolinone ring system followed by the introduction of the 4-chlorophenylethyl and morpholinyl groups and the sulfanylidene moiety.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "thiourea", "4-chlorobenzyl chloride", "morpholine", "sodium borohydride", "sulfur" ], "Reaction": [ "Step 1: Synthesis of 2-nitrobenzaldehyde by nitration of benzaldehyde with nitric acid.", "Step 2: Synthesis of 2-aminobenzaldehyde by reduction of 2-nitrobenzaldehyde with sodium borohydride.", "Step 3: Synthesis of 2-aminobenzamide by reaction of 2-aminobenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of piperidine.", "Step 4: Synthesis of 2-amino-3-cyano-4(3H)-quinazolinone by reaction of 2-aminobenzamide with thiourea and sulfur in the presence of ethanol.", "Step 5: Synthesis of 3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one by reaction of 2-amino-3-cyano-4(3H)-quinazolinone with 4-chlorobenzyl chloride and morpholine in the presence of potassium carbonate and DMF followed by treatment with sulfur and sodium sulfide." ] }

CAS 编号

689767-17-7

分子式

C20H20ClN3O2S

分子量

401.91

IUPAC 名称

3-[2-(4-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H20ClN3O2S/c21-15-3-1-14(2-4-15)7-8-24-19(25)17-13-16(23-9-11-26-12-10-23)5-6-18(17)22-20(24)27/h1-6,13H,7-12H2,(H,22,27)

InChI 键

UARBMZRASHLUCU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=C(C=C4)Cl

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。